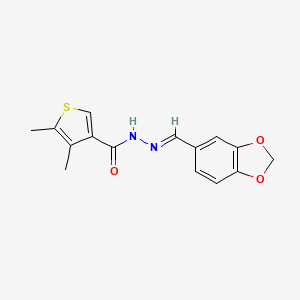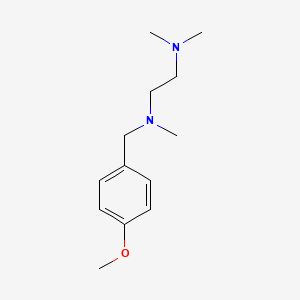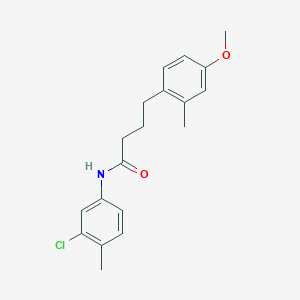![molecular formula C20H26N2O3 B5724660 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide, also known as A-804598, is a selective antagonist of P2X7 receptors. These receptors are found in immune cells, including microglia and macrophages, and play a key role in inflammatory responses. A-804598 has shown promise as a potential therapeutic target for various inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and chronic pain.
Mecanismo De Acción
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide works by selectively blocking P2X7 receptors. These receptors are involved in the activation of inflammasomes, which are complexes that initiate the inflammatory response. By blocking P2X7 receptors, this compound can reduce the activation of inflammasomes and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce inflammation and demyelination in animal models of multiple sclerosis, and has been shown to inhibit the release of pro-inflammatory cytokines in models of chronic pain. Additionally, this compound has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target these receptors without affecting other receptors or systems in the body. However, one limitation is that this compound may not be effective in all inflammatory diseases, as the role of P2X7 receptors may vary depending on the disease.
Direcciones Futuras
There are a number of potential future directions for research on 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide. One area of focus could be on developing more potent and selective P2X7 receptor antagonists. Additionally, research could be done to better understand the role of P2X7 receptors in different inflammatory diseases, and to determine which diseases may be most responsive to treatment with this compound. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethylpyridine with tert-butyl bromoacetate to form 2-tert-butyl-6-methylpyridine-3,5-dicarboxylate. This compound is then reacted with sodium hydride and 3,4-dimethoxybenzyl bromide to form this compound.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been extensively studied for its potential therapeutic applications. In animal models of multiple sclerosis, this compound has been shown to reduce inflammation and demyelination. It has also been studied for its potential use in treating chronic pain, as it can inhibit the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
Propiedades
IUPAC Name |
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,3)18-13-15(9-11-21-18)19(23)22-10-8-14-6-7-16(24-4)17(12-14)25-5/h6-7,9,11-13H,8,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQGXXFAQCKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)


![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)

![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)



![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
